![molecular formula C17H18Cl2N2O B6499390 3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide CAS No. 953170-00-8](/img/structure/B6499390.png)
3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide
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Overview
Description
The compound “3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide” is a synthetic opioid analgesic . It is also known as U-47700 and has been associated with deaths due to its presence in counterfeit pharmaceutical opioids . The molecular formula of this compound is C19H23Cl2N3O .
Molecular Structure Analysis
The molecular structure of this compound involves a core phenyl ring with two chlorine atoms at carbons R3 and R4 . This ring is connected to an amine group through a carbonyl group (C=O). The terminal nitrogen atom of the amide group is bonded to a methyl carbon and substituted cyclohexane ring . The cyclohexane ring is further substituted at R2 with a dimethylamino group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 380.311 Da . Other physical and chemical properties specific to this compound are not detailed in the available resources.Scientific Research Applications
Forensic Analysis and Toxicology
The compound has been associated with fatalities as a synthetic opioid. Specifically, it is a structural isomer of AH-7921, which emerged as a new psychoactive substance (NPS) on the market. Researchers have studied its effects, toxicity, and implications for forensic analysis .
Controlled-Release Pharmaceutical Formulations
Ion-pairing techniques have been explored for controlled-release pharmaceuticals. By forming ion pairs, the active ingredient (such as 3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide) can maintain its pharmacological profile without undergoing structural changes. This approach is particularly relevant for peptides .
Anti-SUMO-2 Antibodies
The compound has applications in immunology research. For instance, it can be used to produce anti-SUMO-2 antibodies in rabbit models. These antibodies play a role in studying the small ubiquitin-like modifier (SUMO) pathway .
Benzylic Position Reactions
Researchers have investigated reactions at the benzylic position, where 3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide may participate. Understanding its reactivity in this context contributes to organic synthesis and drug development .
Analgesic Properties
Early studies revealed that U-47700 (a derivative of this compound) exhibited increased analgesic properties and morphine-like behavior in mice compared to morphine itself. This finding highlights its potential as an analgesic agent .
Drug Development and Policy Considerations
As part of the search for opioid alternatives, compounds like 3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide have attracted attention. Balancing their side-effect profiles, abuse liability, and dependence potential is crucial for drug development. However, the emergence of NPS poses challenges for policy makers, clinicians, and law enforcement .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3,4-dichloro-N-[2-[4-(dimethylamino)phenyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O/c1-21(2)14-6-3-12(4-7-14)9-10-20-17(22)13-5-8-15(18)16(19)11-13/h3-8,11H,9-10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNBFEXEHZXPEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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